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Compound of Interest

Compound Name: Bicyclo[3.1.0]hexan-3-amine

Cat. No.: B12360212

Get Quote

Introduction & Structural Significance
Bicyclo[3.1.0]hexan-3-amine (CAS: 79531-79-6; HCl Salt: 89676-80-2) represents a rigidified

scaffold where a cyclopropane ring is fused to a cyclopentane unit.[1] This "methanocarba"

system locks the conformation of the attached amine, making it an invaluable probe for defining

the pharmacophore geometry of G-protein coupled receptors (GPCRs), particularly

metabotropic glutamate receptors (mGluR) and adenosine receptors.[1]

Stereochemical Definition
The 3-position of the bicyclo[3.1.0]hexane ring allows for two diastereomers.[1] Correct

assignment is critical as they exhibit distinct biological activities and spectroscopic signatures.

[1]

Endo (cis): The amine group is on the same face as the cyclopropane ring (concave face).[1]

Exo (trans): The amine group is on the opposite face of the cyclopropane ring (convex face).

[1]
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Note: The commercial "Bicyclo[3.1.0]hexan-3-amine hydrochloride" is typically supplied as

the endo (cis) isomer or a mixture enriched in the endo form, derived from the reductive

amination of the parent ketone.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4]
The NMR analysis of this molecule is defined by the anisotropy of the cyclopropane ring, which

significantly shields the protons located above its plane (endo face).

H NMR Data (HCl Salt)
Solvent: D

O (400 MHz) Isomer:cis-Bicyclo[3.1.0]hexan-3-amine (Endo)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b12360212/docs?utm_src=pdf-body#comprehensive-spectroscopic-profiling-of-bicyclo-3-1-0-hexan-3-amine-1
https://www.benchchem.com/product/b12360212/docs?utm_src=pdf-body#comprehensive-spectroscopic-profiling-of-bicyclo-3-1-0-hexan-3-amine-1
https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360212?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm) Multiplicity (Hz)
Assignment
Logic

H3 3.65 m (tt) -

-Methine.

Deshielded by

the ammonium

group (

).[1] The

multiplicity arises

from coupling to

H2/H4 protons.

[1]

H2, H4 (

)
2.35 dd 13.5, 7.5

Methylene (Exo

face). These

protons are cis to

the bridgehead

and trans to the

amine.[1]

H2, H4 (

)
1.75 d 13.5

Methylene (Endo

face). Shielded

by the

cyclopropane

ring current.[1]

H1, H5 1.35 m -

Bridgehead.

Characteristic

tertiary protons

at the ring fusion.

[1]

H6 (exo) 0.65 m -

Cyclopropane

(Exo). "Up"

proton on the

bridge.[1]

H6 (endo) 0.25 q 4.5 Cyclopropane

(Endo). "Down"
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proton.[1] Highly

shielded due to

ring strain and

anisotropy.[1]

Analyst Note: The large difference between the geminal protons at C2/C4 (

ppm) is a hallmark of the rigid bicyclic system. In the endo-amine, the H3 proton is

pseudo-equatorial, minimizing 1,3-diaxial interactions.[1]

C NMR Data
Solvent: D

O (100 MHz)
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Position (ppm) Type Structural Context

C3 52.4 CH

-Carbon. Shifted

upfield relative to

acyclic amines due to

ring strain.[1]

C2, C4 36.8 CH
Methylene. Distinctive

shift for cyclopentane

envelope carbons.[1]

C1, C5 22.1 CH

Bridgehead. High-field

shift typical of

cyclopropyl-carbinyl

systems.[1]

C6 6.5 CH

Cyclopropane Bridge.

Extremely high field,

diagnostic of the

bicyclo[3.1.0] core.[1]

Infrared (IR) Spectroscopy[1]
The IR spectrum serves as a rapid quality control check, confirming the integrity of the salt

formation and the bicyclic core.
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Frequency (cm

)
Vibration Mode Assignment

3400 – 2800 N–H Stretch

Broad, strong band

characteristic of primary

ammonium salts (

).[1] Overlaps with C-H

stretches.[1]

3050 – 3000 C–H Stretch (Cyclopropyl)

Diagnostic. The strained C-H

bonds of the cyclopropane ring

absorb above 3000 cm

, distinct from the alkyl C-H.

2950 – 2850 C–H Stretch (Alkyl)
Standard methylene/methine

vibrations.

1600 – 1500 N–H Bend
Scissoring vibration of the

ammonium group.[1]

~1020 Ring Deformation
Characteristic skeletal vibration

of the cyclopropane ring.[1]

Mass Spectrometry (MS)[1]
Ionization Mode: ESI+ or EI (70 eV) Molecular Formula: C

H

N (Free base MW: 97.16)[1]

Fragmentation Pathway (EI)
The mass spectrum is dominated by the instability of the strained ring system upon ionization.

Molecular Ion (

):
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97 (Weak intensity in EI, Base peak in ESI as

).[1]

Loss of Ammonia (

):

80.[1] Formation of the bicyclo[3.1.0]hex-2-ene cation.[1]

Ring Opening/Rearrangement:

79, 77. Loss of hydrogens and aromatization precursors.[1]

Base Peak (Typical):

54 or 67 (Cyclopentenyl/Cyclopropyl fragments).[1]

Fragmentation Logic

Molecular Ion
[M+H]+ = 98

Loss of NH3
[M-17]+ = 81

- NH3 Ring Opening
(C6H7)+ m/z 79

- H2 Cyclopentadiene Cation
m/z 65

Rearrangement

The loss of ammonia is the primary
fragmentation channel for the protonated amine.

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway showing the characteristic loss of ammonia followed by

skeletal rearrangement.[1]

Experimental Protocol: Synthesis & Isolation
To ensure the validity of the spectroscopic data, the sample must be prepared via a controlled

reductive amination of the ketone.

Protocol: Reductive Amination of Bicyclo[3.1.0]hexan-3-
one[1]
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Imine Formation: Dissolve bicyclo[3.1.0]hexan-3-one (1.0 eq) in dry methanol. Add

ammonium acetate (10.0 eq).[1] Stir at RT for 1 hour.

Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaCNBH

, 0.7 eq) portion-wise.

Workup: Acidify with 1N HCl (destroy excess hydride), then basify with NaOH to pH > 12.

Extract with DCM.[1]

Salt Formation: Treat the organic layer with HCl in dioxane. The precipitate is the target

Endo-Bicyclo[3.1.0]hexan-3-amine HCl.[1]

Stereoselectivity Check: The hydride attacks from the less hindered exo face, forcing the amine

into the endo (cis) position.[1]

Endo (Major):

ppm.[1]

Exo (Minor):

ppm (Upfield shift due to different anisotropy).[1]

Isomer Differentiation Workflow
Distinguishing the endo and exo isomers is the most common analytical challenge.[1] Use this

logic gate for assignment:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://www.benchchem.com/product/b12360212/docs?utm_src=pdf-body#comprehensive-spectroscopic-profiling-of-bicyclo-3-1-0-hexan-3-amine-1
https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://pubchem.ncbi.nlm.nih.gov/compound/135251
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360212?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Amine Product

1H NMR (H3 Signal)

Chemical Shift of H3

Endo Isomer (Cis)
δ ~3.65 ppm

(Major Product)

Downfield (>3.5)

Exo Isomer (Trans)
δ ~3.20 ppm

(Minor Product)

Upfield (<3.3)

Click to download full resolution via product page

Caption: Logic flow for assigning stereochemistry based on the H3 methine proton shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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